molecular formula C18H18N2O2 B3863515 N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide

N'-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide

Cat. No.: B3863515
M. Wt: 294.3 g/mol
InChI Key: TWQZWFXUEHGDSY-KNTRCKAVSA-N
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Description

N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalenylidene group linked to a hydroxy-phenylacetohydrazide moiety, making it a subject of interest in organic chemistry and medicinal research.

Properties

IUPAC Name

N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-2-hydroxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17(14-8-2-1-3-9-14)18(22)20-19-16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,17,21H,6,10,12H2,(H,20,22)/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQZWFXUEHGDSY-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NNC(=O)C(C3=CC=CC=C3)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/NC(=O)C(C3=CC=CC=C3)O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide typically involves the condensation of 3,4-dihydro-1(2H)-naphthalenone with 2-hydroxy-2-phenylacetohydrazide. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often conducted at elevated temperatures to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.

    Substitution: The phenyl and naphthalenylidene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide is used as a building block for synthesizing more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its ability to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications that require specific reactivity and stability.

Mechanism of Action

The mechanism of action of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and the aromatic groups play crucial roles in binding to these targets, leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of specific enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1(2H)-naphthalenone: A precursor in the synthesis of the target compound.

    2-Hydroxy-2-phenylacetohydrazide: Another precursor used in the synthesis.

    Naphthalenylidene derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide stands out due to its combined structural features, which confer unique reactivity and potential biological activities. Its ability to undergo various chemical reactions and its promising applications in medicinal chemistry make it a compound of significant interest.

This detailed overview provides a comprehensive understanding of N’-(3,4-dihydro-1(2H)-naphthalenylidene)-2-hydroxy-2-phenylacetohydrazide, highlighting its synthesis, reactivity, applications, and unique characteristics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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